molecular formula C10H10N2O2S2 B1389407 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide CAS No. 1094460-88-4

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide

Cat. No. B1389407
CAS RN: 1094460-88-4
M. Wt: 254.3 g/mol
InChI Key: UUHKWPQHPKMCCQ-UHFFFAOYSA-N
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Description

“4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonamide” is a compound that contains a thiazole ring. The thiazole ring is an important heterocycle in the world of chemistry. It consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Unfortunately, specific chemical reactions involving “this compound” are not available in the retrieved information.

Advantages and Limitations for Lab Experiments

The advantages of using 4-MTS as a labeling reagent include its specificity and ease of use. The labeling reaction is highly specific, allowing for the selective labeling of a particular biomolecule. The labeling reaction is also simple and can be performed under mild conditions. However, the use of 4-MTS is limited to biomolecules that contain amino groups, and the labeling reaction may affect the conformation of the biomolecule, which may affect its activity.

Future Directions

There are several future directions for the use of 4-MTS in scientific research. One direction is the development of new labeling reagents that can label biomolecules with greater specificity and efficiency. Another direction is the application of 4-MTS in the study of protein-protein interactions and cell signaling pathways. Additionally, the use of 4-MTS in the development of new drugs and therapies is an exciting area of research. Overall, the potential applications of 4-MTS in scientific research are vast, and further research is needed to fully understand its capabilities.

Scientific Research Applications

4-MTS is widely used as a labeling reagent in biochemical and physiological studies. It is used to label proteins, peptides, and other biomolecules for various applications such as protein quantification, protein-protein interactions, and enzyme activity assays. It is also used in the study of ion channels, receptor-ligand interactions, and cell signaling pathways.

Safety and Hazards

The safety data sheet for a similar compound, “4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation. It reacts violently with water, and contact with water liberates toxic gas .

properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHKWPQHPKMCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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